REACTION_CXSMILES
|
C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two liter reactor is equipped with a stirrer, addition funnel
|
Type
|
ADDITION
|
Details
|
charged to the addition funnel
|
Type
|
ADDITION
|
Details
|
To the reactor was charged 300 ml
|
Type
|
TEMPERATURE
|
Details
|
The polymerization temperature was maintained at 15° C.±1° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.68 mol | |
AMOUNT: MASS | 300 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.79 mol |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two liter reactor is equipped with a stirrer, addition funnel
|
Type
|
ADDITION
|
Details
|
charged to the addition funnel
|
Type
|
ADDITION
|
Details
|
To the reactor was charged 300 ml
|
Type
|
TEMPERATURE
|
Details
|
The polymerization temperature was maintained at 15° C.±1° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.68 mol | |
AMOUNT: MASS | 300 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.79 mol |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |